molecular formula C12H15BrN2O2 B13532242 5-(((3-Bromo-2-hydroxybenzyl)amino)methyl)pyrrolidin-2-one

5-(((3-Bromo-2-hydroxybenzyl)amino)methyl)pyrrolidin-2-one

Cat. No.: B13532242
M. Wt: 299.16 g/mol
InChI Key: YFLGJONZROSLCU-UHFFFAOYSA-N
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Description

5-(((3-Bromo-2-hydroxybenzyl)amino)methyl)pyrrolidin-2-one is a compound that features a pyrrolidinone ring substituted with a 3-bromo-2-hydroxybenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(((3-Bromo-2-hydroxybenzyl)amino)methyl)pyrrolidin-2-one typically involves the reaction of 3-bromo-2-hydroxybenzylamine with pyrrolidin-2-one under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for further applications .

Chemical Reactions Analysis

Types of Reactions

5-(((3-Bromo-2-hydroxybenzyl)amino)methyl)pyrrolidin-2-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions may result in various substituted products .

Scientific Research Applications

5-(((3-Bromo-2-hydroxybenzyl)amino)methyl)pyrrolidin-2-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-(((3-Bromo-2-hydroxybenzyl)amino)methyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve interactions with proteins and nucleic acids .

Comparison with Similar Compounds

Similar Compounds

  • Pyrrolidin-2-one derivatives
  • Pyrrolone derivatives
  • Benzylamine derivatives

Uniqueness

5-(((3-Bromo-2-hydroxybenzyl)amino)methyl)pyrrolidin-2-one is unique due to the presence of both the pyrrolidinone ring and the 3-bromo-2-hydroxybenzyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C12H15BrN2O2

Molecular Weight

299.16 g/mol

IUPAC Name

5-[[(3-bromo-2-hydroxyphenyl)methylamino]methyl]pyrrolidin-2-one

InChI

InChI=1S/C12H15BrN2O2/c13-10-3-1-2-8(12(10)17)6-14-7-9-4-5-11(16)15-9/h1-3,9,14,17H,4-7H2,(H,15,16)

InChI Key

YFLGJONZROSLCU-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC1CNCC2=C(C(=CC=C2)Br)O

Origin of Product

United States

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